1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione
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Overview
Description
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple pyrrole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with substituted phenyl derivatives in the presence of a catalyst such as iron (III) chloride . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[4-(2,5-dioxopyrrol-1-yl)-3-methyl-phenyl]-2-methyl-phenyl]pyrrole-2,5-dione
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
Uniqueness
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione stands out due to its specific substitution pattern on the phenyl rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H26N2O4/c1-5-18-13-20(28-24(30)7-8-25(28)31)11-16(3)22(18)15-23-17(4)12-21(14-19(23)6-2)29-26(32)9-10-27(29)33/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
KYFKVNWJGYDLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)N2C(=O)C=CC2=O)C)CC3=C(C=C(C=C3C)N4C(=O)C=CC4=O)CC |
Origin of Product |
United States |
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